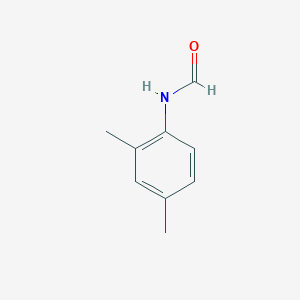

N-(2,4-Dimethylphenyl)formamide

説明

Contextualization within Amide Chemistry and Aryl Derivatives

N-(2,4-Dimethylphenyl)formamide, with the chemical formula C₉H₁₁NO, is classified as a secondary amide and an aryl derivative. sigmaaldrich.com Structurally, it is a derivative of formic acid where the hydroxyl group is replaced by an N-(2,4-dimethylphenyl)amino group. The core of the molecule is the amide functional group (-NH-C=O), which is characterized by a planar geometry due to resonance between the nitrogen lone pair and the carbonyl pi-system. This structural feature imparts specific chemical properties, including the ability to act as a hydrogen bond donor and acceptor.

The presence of the 2,4-dimethylphenyl (or 2,4-xylyl) group attached to the nitrogen atom categorizes it as an N-aryl amide. nih.gov This aromatic ring influences the compound's reactivity and physical properties, such as its solubility in organic solvents and its interactions with biological systems. chembk.com The methyl substituents on the benzene (B151609) ring further modify its electronic and steric characteristics compared to its parent compound, N-phenylformamide.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 60397-77-5 |

| Melting Point | 114-118 °C |

| Appearance | Off-White to Pale Pink Solid |

| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide |

Sources: sigmaaldrich.comnih.govchemicalbook.comguidechem.com

Significance as a Metabolite and Synthetic Intermediate

The primary significance of this compound in scientific literature is its role as a major metabolite of the formamidine (B1211174) pesticide, Amitraz (B1667126). mdpi.com Amitraz is used extensively in agriculture and veterinary medicine to control mites and ticks. herts.ac.uk In environmental and biological systems, particularly under acidic or thermal conditions like those in beehives, Amitraz undergoes hydrolysis. mdpi.com This degradation process cleaves the parent molecule, yielding this compound and another key metabolite, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF). eurl-pesticides.eu Consequently, this compound serves as a crucial analytical marker for detecting and quantifying Amitraz residues in agricultural products such as honey. mdpi.com

Beyond its role in pesticide metabolism, this compound is a valuable synthetic intermediate in organic chemistry. chembk.com It can be synthesized by the formylation of 2,4-dimethylaniline (B123086) with formic acid. The formamide (B127407) group can undergo various chemical transformations, including reduction to form the corresponding secondary amine or oxidation to a carboxylic acid. The aromatic ring is also amenable to electrophilic substitution reactions. These reactive capabilities allow it to serve as a precursor for the synthesis of more complex molecules, including dyes, polymers, and biologically active compounds.

Historical Perspective of Scholarly Investigations

Scholarly investigation into this compound is closely tied to the development and metabolic studies of Amitraz, which began in the 1970s. Early research focused on understanding the metabolic fate of Amitraz in various organisms and environmental conditions. These studies were the first to identify this compound as a significant degradation product. The primary analytical challenge during this period was the development of reliable methods to detect and quantify this and other metabolites in complex matrices like fruit, soil, and animal tissues.

Much of the historical research was driven by regulatory requirements for pesticide monitoring. The residue definition for Amitraz often includes the sum of the parent compound and all its metabolites containing the 2,4-dimethylaniline moiety. mdpi.comeurl-pesticides.eu This necessitated the development of analytical methods, often involving hydrolysis of all related compounds to 2,4-dimethylaniline for total quantification. Over time, techniques like gas chromatography (GC) and later, liquid chromatography-mass spectrometry (LC-MS/MS), were refined to allow for the separate and direct analysis of this compound and other key metabolites like DMPF. eurl-pesticides.eu

Current Research Landscape and Emerging Trends

The current research landscape for this compound continues to be dominated by its connection to Amitraz. A significant trend is the development of more sensitive and efficient analytical methods for residue analysis in food products, particularly honey. mdpi.com Modern studies often employ advanced techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by LC-MS/MS analysis, which allows for high-throughput and accurate quantification. eurl-pesticides.eu

Recent investigations have also explored the biological activities of Amitraz metabolites. For instance, studies using human hepatoma (HepG2) cells have examined the potential cytotoxicity of this compound, finding that it can induce oxidative stress at high concentrations. mdpi.com Another area of emerging research involves using metabolites like N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), a closely related metabolite, as a lead compound for synthesizing new potential acaricides through scaffold-hopping and other medicinal chemistry approaches. researchgate.net This highlights a shift from purely metabolic and residue analysis towards exploring the potential applications and biological implications of these derivative compounds in their own right.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2,4-dimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFDPSBOUCXJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037697 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60397-77-5 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60397-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 2,4 Dimethylphenyl Formamide

Formylation of 2,4-Dimethylaniline (B123086): Mechanistic and Parametric Optimization

The formylation of 2,4-dimethylaniline is a nuanced process where the reaction's efficiency is dictated by the chosen synthetic strategy and the fine-tuning of key reaction conditions.

The most direct method for the synthesis of N-(2,4-Dimethylphenyl)formamide is the reaction of 2,4-dimethylaniline with formic acid. mdpi.com This reaction proceeds via a nucleophilic acyl substitution, where the amino group of the 2,4-dimethylaniline attacks the carbonyl carbon of formic acid, leading to the formation of the desired formamide (B127407) and a molecule of water. researchgate.net From a thermodynamic standpoint, this is an equilibrium reaction. To drive the reaction toward the product side, it is common to use an excess of formic acid or to remove the water as it is formed, for instance, by azeotropic distillation with a solvent like toluene. researchgate.net

The reaction time is also a critical parameter that must be optimized. A representative reaction time is between 4 to 6 hours. Shorter reaction times may result in incomplete conversion of the starting material, while extended times can also promote the formation of undesirable side products. The optimal combination of temperature and time is crucial for maximizing the yield of this compound.

Illustrative Data: Effect of Temperature and Reaction Time on Yield

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 80 | 6 | 70 |

| 100 | 4 | 82 |

| 100 | 6 | 85 |

| 120 | 4 | 83 |

| 120 | 6 | 78 |

This table illustrates the general relationship between temperature, reaction time, and product yield for the formylation of an aniline (B41778) derivative, based on typical reaction profiles.

The molar ratio of the reactants, 2,4-dimethylaniline and formic acid, is a key factor in the efficiency of the reaction. While the stoichiometry of the reaction is 1:1, employing an excess of formic acid can shift the equilibrium in favor of the product, thereby increasing the yield. A commonly used molar ratio is 1:1.2 of the amine to formic acid to ensure complete conversion of the aniline. However, using a large excess of formic acid can make the product purification more challenging and is less economical. Therefore, the stoichiometric ratio must be carefully optimized to balance reaction efficiency with process costs.

Illustrative Data: Effect of Stoichiometric Ratio on Yield

| Molar Ratio (Aniline:Formic Acid) | Yield (%) |

| 1:1 | 75 |

| 1:1.2 | 85 |

| 1:1.5 | 87 |

| 1:2 | 88 |

This table provides an illustrative example of how the stoichiometric ratio of reactants can influence the yield of the formylation product.

To achieve milder reaction conditions and potentially higher yields, derivatives of formic acid can be used as formylating agents. These reagents are often more reactive than formic acid itself. One such derivative is acetic formic anhydride (B1165640), which is generated in situ from the reaction of formic acid and acetic anhydride. jetir.org This mixed anhydride is a potent formylating agent that can react with amines under less stringent conditions. Other highly reactive derivatives include formyl chloride, though its use is less common due to its instability. The choice of formylating agent will influence the reaction pathway and the nature of the byproducts, which in turn affects the purification strategy.

The use of catalysts can significantly improve the efficiency of the formylation reaction, allowing for milder conditions and potentially higher selectivity.

Acid catalysts are frequently employed to accelerate the formylation of amines. Brønsted acids, such as sulfuric acid, and solid acid catalysts like Amberlite IR-120 resin, have been shown to be effective. mdpi.comnih.gov The mechanism of acid catalysis involves the protonation of the carbonyl oxygen of formic acid (or its derivative). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline. This is followed by the elimination of water to yield the final formamide product.

Illustrative Data: Effect of Acid Catalyst Loading on Yield

| Catalyst (H₂SO₄) Loading (mol%) | Yield (%) |

| 0 | 65 |

| 1 | 78 |

| 3 | 88 |

| 5 | 89 |

| 10 | 85 |

This illustrative table demonstrates the typical effect of acid catalyst loading on the yield of a formylation reaction, showing an optimal range beyond which the yield may decrease.

Hydrolytic Pathways from Formamidine (B1211174) Precursors

An alternative route to the formation of this compound is through the hydrolysis of formamidine precursors.

Hydrolysis of Amitraz (B1667126) and Related Formamidines

This compound is a known primary metabolite and environmental transformation product of the formamidine pesticide, amitraz. nih.gov The hydrolysis of amitraz is a significant degradation pathway, particularly under acidic conditions. core.ac.ukacs.orglookchem.com This process is also influenced by factors such as exposure to sunlight and biodegradation by microorganisms. core.ac.uk

The hydrolysis of amitraz is notably faster in acidic environments. epa.govresearchgate.net At a pH below 3, the primary degradation product is 2,4-dimethylaniline. nih.gov However, in less acidic conditions (pH 3-6), the hydrolysis yields N-(2,4-dimethylphenyl)-N'-methylformamidine and this compound. nih.gov At a basic pH, this compound is the main degradation product. nih.gov

The degradation process of amitraz is complex and can proceed through several intermediates. Studies have shown that amitraz can hydrolyze to form this compound, which can then be further hydrolyzed to 2,4-dimethylaniline. acs.orglookchem.com The rate of this hydrolysis is dependent on the pH of the medium, with the degradation of this compound being faster under basic conditions. acs.orglookchem.com

The following table summarizes the degradation products of amitraz under different pH conditions:

| pH Range | Primary Degradation Products |

| < 3 | 2,4-dimethylaniline nih.gov |

| 3 - 6 | N-(2,4-dimethylphenyl)-N'-methylformamidine, this compound nih.gov |

| > 8 (Basic) | This compound nih.gov |

It is important to note that the stability of amitraz and its degradation products can also be affected by the solvent. For instance, amitraz is unstable in pure methanol, rapidly hydrolyzing to form this compound and N'-(2,4-dimethylphenyl)-N-methylformamidine. acs.org

An in-depth examination of the chemical compound this compound, this article explores its synthesis, degradation, and the green chemistry approaches being developed for its production. The focus remains strictly on the chemical and synthetic aspects of this compound.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(2,4-Dimethylphenyl)formamide, providing detailed insights into its atomic connectivity and conformational dynamics in solution.

The ¹H NMR spectrum of this compound is characterized by the presence of distinct signals for the formyl, aromatic, and methyl protons. A key feature of the spectrum is the observation of two distinct sets of signals for some protons, which arises from the restricted rotation around the amide (C-N) bond. This phenomenon leads to the existence of two stable rotational isomers (rotamers), often designated as E and Z conformers, which are in slow exchange on the NMR timescale at room temperature.

The formyl proton (CHO) typically appears as two separate signals. The major rotamer, generally the more sterically favored E-isomer, displays a doublet for the formyl proton around δ 8.38 ppm, while the minor Z-isomer shows a singlet at approximately δ 8.75 ppm. The aromatic protons resonate in the downfield region between δ 7.0 and 7.5 ppm. The two methyl groups attached to the phenyl ring give rise to sharp singlet signals in the upfield region of the spectrum.

¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| NH (Z-isomer) | 9.80 | broad s | |

| CHO (Z-isomer) | 8.75 | s | |

| CHO (E-isomer) | 8.38 | d | 11.6 |

| Aromatic H | 7.0 - 7.5 | m | |

| NH (E-isomer) | 7.30 | broad d | 11.6 |

| CH₃ (C-2) | 2.29 | s | |

| CH₃ (C-4) | 2.27 | s |

s = singlet, d = doublet, m = multiplet

Complementing the proton NMR data, the ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Similar to the ¹H NMR, the presence of E and Z rotamers results in the doubling of carbon signals, particularly for the formyl carbon and the aromatic carbons proximate to the formamide (B127407) group.

The formyl carbon (C=O) gives rise to two distinct signals, with the E-isomer resonating at approximately δ 162.7 ppm and the Z-isomer at δ 159.2 ppm. The aromatic carbons appear in the typical range of δ 127 to 136 ppm. The carbons of the two methyl groups are observed in the upfield region of the spectrum.

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm (E-isomer) | Chemical Shift (δ) in ppm (Z-isomer) |

|---|---|---|

| C=O | 162.7 | 159.2 |

| Aromatic C4 | 135.9 | 135.9 |

| Aromatic C2 | 135.0 | 132.8 |

| Aromatic C1 | 133.4 | 133.4 |

| Aromatic C5 | 131.2 | 131.2 |

| Aromatic C6 | 128.0 | 124.9 |

| Aromatic C3 | 127.1 | 127.1 |

| CH₃ (C-4) | 20.8 | 20.8 |

To unequivocally confirm the assignments of proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. In this compound, COSY spectra would show correlations between the coupled protons within the aromatic ring system, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the signals of protonated carbons by linking them to their attached protons. For instance, the methyl proton signals would show direct correlations to their corresponding methyl carbon signals.

The doubling of signals in the NMR spectra of this compound at ambient temperature is direct evidence of the two slowly interconverting E and Z rotamers. The energy barrier to rotation around the C-N amide bond is sufficiently high to allow for the observation of these distinct conformers on the NMR timescale. The E-isomer, where the bulky dimethylphenyl group and the formyl proton are on opposite sides of the C-N bond, is generally the major, more stable conformer due to reduced steric hindrance.

Variable-temperature (VT) NMR studies can provide quantitative information about this dynamic process. As the temperature is increased, the rate of interconversion between the E and Z rotamers increases. This leads to a broadening of the corresponding NMR signals, which eventually coalesce into single, time-averaged signals at a specific coalescence temperature. By analyzing the spectra at various temperatures, the Gibbs free energy of activation (ΔG‡) for the amide bond rotation can be calculated, offering valuable insights into the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the compound's elemental formula. For this compound, which has the molecular formula C₉H₁₁NO, the theoretical exact mass of the protonated molecule ([M+H]⁺) is 150.0913.

Experimental HRMS analysis of this compound shows a measured m/z value that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides definitive confirmation of the molecular formula and, in conjunction with the NMR data, solidifies the structural identification of the compound.

| Ion | Theoretical m/z |

| [C₉H₁₁NO + H]⁺ | 150.0913 |

Fragmentation Pathways and Mechanism Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural features of this compound by analyzing its fragmentation patterns. Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ at an m/z of 150.0913 undergoes characteristic fragmentation. nih.govufz.de

A primary fragmentation pathway involves the loss of carbon monoxide (CO) from the formamide group, resulting in a significant fragment ion. High-resolution mass spectrometry, such as that performed with a Q Exactive Orbitrap instrument, can precisely identify the molecular ion peak and its subsequent fragments. ufz.de The fragmentation of the this compound cation (DMF⁺) following UV photolysis has been shown to result in the selective cleavage of the N-CO amide bond.

The fragmentation patterns observed in MS/MS spectra provide a fingerprint for the molecule, allowing for its confident identification even in complex matrices. The accurate mass measurements of fragment ions aid in proposing and confirming the structure of the compound and its transformation products. ual.es

Below is a table summarizing the major fragments of this compound observed in MS/MS analysis:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 150.0913 | 132.0801 | H₂O | [C₉H₉N]⁺ |

| 150.0913 | 122.0958 | CO | [C₈H₁₂N]⁺ |

| 150.0913 | 117.0566 | H₂O + CH₃ | [C₈H₆N]⁺ |

| 150.0913 | 107.0000 | CO + NH₃ | [C₈H₇]⁺ |

| 150.0913 | 106.0000 | CO + NH₄ | [C₈H₆] |

| 150.0913 | 91.0000 | CO + NH₃ + CH₄ | [C₇H₇]⁺ |

This table is generated based on data from various mass spectral databases. nih.govufz.de

Ion Mobility Spectrometry (IMS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, making it invaluable for distinguishing between isomers that are indistinguishable by mass spectrometry alone. nih.govpolyu.edu.hk This is particularly relevant for formanilide (B94145) derivatives where positional isomers of the methyl groups on the phenyl ring would have the same exact mass.

IMS separates ions as they drift through a gas-filled tube under the influence of an electric field. nih.gov The resulting drift time is a function of the ion's collision cross-section (CCS), which is a measure of its average size and shape. researchgate.net Different isomers, having distinct three-dimensional structures, will exhibit different CCS values and thus can be separated. polyu.edu.hk

While specific studies on the direct application of IMS to differentiate this compound from its other dimethylphenylformamide isomers are not extensively detailed in the provided results, the principles of IMS-MS strongly support its potential for such applications. nih.govresearchgate.net The technique has been successfully used to differentiate various classes of isomers, including those of lipids, peptides, and metabolites. polyu.edu.hk The coupling of IMS with MS/MS can provide even greater confidence in isomer identification by combining separation based on drift time with characteristic fragmentation patterns. nih.gov

Application in Multi-Residue Pesticide Analysis

This compound is a crucial analyte in multi-residue pesticide analysis, primarily as a marker for the presence of its parent compound, amitraz (B1667126). eurl-pesticides.eueurl-pesticides.eu Amitraz itself can be challenging to analyze directly due to its instability under certain conditions. eurl-pesticides.eu Therefore, analytical methods often target its more stable metabolites, including this compound (DMF) and N-2,4-Dimethylphenyl-N'-methyl-formamidine (DMPF). eurl-pesticides.eunih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the simultaneous determination of these compounds in various matrices, such as fruits and honey. eurl-pesticides.eueurl-pesticides.eu The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for sample preparation prior to LC-MS/MS analysis. eurl-pesticides.eunih.gov

In studies on amitraz residues in pears, it was found that DMPF was the main metabolite detected, with only negligible concentrations of DMF. eurl-pesticides.eu However, the inclusion of this compound in the analytical scope is essential for a comprehensive assessment of amitraz use and potential consumer exposure. The development of methods that can accurately quantify both the parent compound and its key metabolites is critical for regulatory monitoring. eurl-pesticides.eu

Infrared (IR) Spectroscopy

Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ias.ac.in In this compound, the key functional groups that give rise to characteristic IR absorption bands are the N-H group, the C=O (carbonyl) group of the formamide, the C-N bond, and the aromatic C-H and C=C bonds of the dimethylphenyl ring.

The IR spectrum of this compound would be expected to show the following characteristic absorptions:

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300-3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Methyl) | CH₃ | 2850-3000 |

| C=O Stretch (Amide I) | Formamide | ~1680 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C-N Stretch (Amide III) | Amide | ~1250-1350 |

| C=C Stretch | Phenyl Ring | 1450-1600 |

| C-H Bend (out-of-plane) | Phenyl Ring | 750-900 |

This table is based on general principles of IR spectroscopy and data for related amide compounds. ias.ac.inajol.infonih.gov

The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectrum of amides. nih.gov The Amide II and III bands arise from a combination of N-H bending and C-N stretching vibrations. ias.ac.in The precise positions of these bands can provide information about the conformation and hydrogen bonding of the molecule. rsc.org

Spectroscopic Correlations with Substituent Effects

The vibrational frequencies observed in the IR spectrum of this compound are influenced by the electronic effects of the dimethyl substituents on the phenyl ring. The electron-donating nature of the two methyl groups increases the electron density on the aromatic ring.

This increased electron density can be delocalized onto the formamide group, affecting the bond order and, consequently, the vibrational frequencies of the C=O and C-N bonds. Studies on substituted anilines have shown that the frequencies of the N-H stretching vibrations are sensitive to the electronic nature of the substituents on the aromatic ring. documentsdelivered.com Similarly, in substituted benzanilides, the positions of the amide bands are influenced by the substituents on the phenyl ring. ajol.info

The electron-donating methyl groups in this compound would be expected to slightly lower the C=O stretching frequency (Amide I band) compared to unsubstituted formanilide due to increased resonance, which decreases the double bond character of the carbonyl group. Conversely, the C-N bond may gain more double bond character, leading to a higher frequency for the C-N stretching vibration (a component of the Amide III band). The amine inversion barrier can also be influenced by substituents, which in turn affects the IR spectrum. researchgate.net

X-ray Crystallography

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the formamide group and the dihedral angle between the plane of the formamide and the plane of the dimethylphenyl ring. This dihedral angle is a result of the balance between steric hindrance from the ortho-methyl group and the electronic effects of conjugation between the phenyl ring and the formamide group.

Chromatographic Methods for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound, particularly in the context of pesticide residue analysis in food matrices like fruits and honey. researchgate.netnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. In this technique, a nonpolar stationary phase is used with a more polar mobile phase.

A typical set of parameters for the analysis of this compound is detailed below:

Table 2: Typical Reverse-Phase HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Chromolith® RP-18e (100 mm × 4.6 mm) |

| Mobile Phase | 60:40 Acetonitrile (B52724)/Water (v/v) |

| Flow Rate | 1.0 mL/min |

An alternative method, particularly for the analysis of amitraz and its metabolites in complex matrices like fruits and vegetables, employs a gradient elution: nih.gov

Table 3: Alternative Gradient HPLC Method for this compound

| Parameter | Condition |

| Column | Phenomenex Kinetex C18 (100 mm × 4.6 mm, 2.6 µm) |

| Mobile Phase | Gradient elution with 0.1% (v/v) formic acid aqueous solution and methanol |

The optimization of these parameters, including the mobile phase composition, flow rate, and column temperature, is critical to achieve good resolution, symmetric peak shapes, and a reasonable analysis time.

UV detection is a common and robust method for the quantification of this compound after separation by HPLC. The aromatic nature of the molecule allows for strong absorbance in the ultraviolet region. A typical detection wavelength for this compound is 254 nm.

For purity assessment, HPLC with UV detection is the gold standard. The purity is often determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram. A common acceptance criterion for the purity of this compound is ≥98.5%. This ensures the quality and suitability of the compound for its intended use, whether as a reference standard or a reagent in synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, with a molecular weight of 149.19 g/mol , the mass spectrum reveals a characteristic fragmentation pattern that serves as a chemical fingerprint for its identification. sigmaaldrich.comscbt.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are essential for comparison and confirmation. nih.govnist.gov The high sensitivity and selectivity of GC-MS make it particularly suitable for trace analysis, enabling the detection of minute quantities of this compound in complex environmental and biological samples.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column Type | Capillary column (e.g., HP-5MS, DB-5MS) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp. 60-80°C, ramped to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

Data sourced from common laboratory practices for pesticide residue analysis.

QuEChERS Methodology for Sample Preparation in Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective sample preparation technique widely adopted for the analysis of pesticide residues in various food and environmental matrices. quechers.eu Its application is particularly relevant for the extraction of this compound from complex samples such as honey, where it can be present as a metabolite of Amitraz.

The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. This step partitions the analytes of interest, including this compound, into the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then subjected to a cleanup step using a combination of sorbents. Primary secondary amine (PSA) is a common sorbent used to remove interfering matrix components like organic acids, sugars, and fatty acids. For certain complex matrices, additional sorbents like C18 or graphitized carbon black (GCB) may be employed.

The resulting clean extract can then be directly analyzed by GC-MS or other chromatographic techniques. The efficiency of the QuEChERS method allows for high sample throughput, making it ideal for routine monitoring programs.

Table 2: Typical QuEChERS Protocol for this compound in Honey

| Step | Procedure |

| 1. Sample Weighing | Weigh 5-10 g of homogenized honey into a 50 mL centrifuge tube. |

| 2. Hydration | Add a specific volume of water to the honey sample. |

| 3. Extraction | Add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, sodium citrate). |

| 4. Shaking & Centrifugation | Shake vigorously and centrifuge to separate the layers. |

| 5. d-SPE Cleanup | Transfer an aliquot of the acetonitrile layer to a tube containing PSA and MgSO₄. |

| 6. Final Centrifugation | Shake and centrifuge. The supernatant is ready for analysis. |

This table represents a generalized QuEChERS protocol and may be modified based on specific laboratory SOPs and matrix characteristics.

Method Validation and Quality Control in Analytical Research

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and ongoing quality control are indispensable. lgcstandards.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies using spiked samples.

Precision: Evaluating the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Quality control involves the routine use of procedures to monitor the performance of the analytical method. This includes the regular analysis of quality control samples, such as blanks, spiked samples, and certified reference materials (when available), to ensure that the method remains in a state of statistical control. LGC Standards and other providers offer reference materials for this compound, which are crucial for these quality assurance activities. lgcstandards.comlgcstandards.com

Table 3: Commonly Accepted Performance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | < 20% |

These criteria are general guidelines and may vary depending on the regulatory body and the specific application.

By employing advanced analytical techniques like GC-MS in conjunction with effective sample preparation methods such as QuEChERS, and by adhering to strict method validation and quality control protocols, researchers can achieve accurate and reliable quantification of this compound in diverse and complex matrices.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(2,4-Dimethylphenyl)formamide at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to analyze the electronic structure of this compound. This approach provides insights into the molecule's stability, reactivity, and the distribution of electrons.

The electronic properties of this compound are significantly influenced by the substituents on the phenyl ring. The two methyl groups at the 2- and 4-positions are electron-donating. This property increases the electron density on the aromatic ring. The excess electron density can be delocalized through resonance onto the formamide (B127407) group, which in turn affects the bond characteristics, such as bond order, of the carbonyl (C=O) and carbon-nitrogen (C-N) bonds. This delocalization between the nitrogen lone pair and the carbonyl group is a key feature of the amide bond and is further modulated by the electron-donating substituents.

The Molecular Electrostatic Potential (MEP) surface is a valuable theoretical tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, highlighting regions prone to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for interaction with electrophiles. While a powerful predictive tool, specific MEP surface analysis studies for this compound are not extensively detailed in the available literature.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental spectrum to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and rocking of different functional groups.

For this compound, key vibrational modes include the N-H stretch, C=O stretch, C-N stretch, and various vibrations associated with the dimethylphenyl ring. Theoretical studies on related substituted anilides and benzanilides have shown that the frequency of the N-H stretching vibration is sensitive to the electronic nature of the substituents on the aromatic ring. In this compound, steric hindrance from the ortho-methyl group can also influence the position of the N-H stretching band, which typically appears in the 3300–3400 cm⁻¹ region. A comparison of calculated and experimental frequencies allows for a detailed understanding of the molecule's vibrational properties.

Below is an interactive table showing typical experimental and theoretically calculated infrared absorption frequencies for key functional groups in similar amide structures.

| Functional Group | Vibrational Mode | Typical Experimental Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| C=O | Stretching | 1670 - 1690 |

| C-N | Stretching | 1400 - 1420 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1500 - 1600 |

Note: These are typical frequency ranges. The exact values for this compound would require specific experimental data and corresponding theoretical calculations.

Reaction coordinate analysis and transition state theory are computational methods used to study the mechanism of chemical reactions. These studies map the energy profile of a reaction as it proceeds from reactants to products, identifying the high-energy transition state that must be overcome. This analysis provides crucial insights into reaction kinetics and pathways.

This compound is formed as a metabolite from the hydrolysis of the pesticide Amitraz (B1667126) and can be synthesized by the formylation of 2,4-dimethylaniline (B123086). nih.gov Theoretical studies on the reaction coordinates and transition states for these formation or degradation pathways would be valuable for understanding the precise mechanisms involved. However, specific research focusing on the reaction coordinate analysis or transition state theory for reactions directly involving this compound is limited in the current scientific literature.

Density Functional Theory (DFT) for Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a molecule in various environments, such as in solution. nih.govfrontiersin.org

For this compound, MD simulations could be employed to study its conformational landscape, particularly the rotation around the amide C-N bond and the phenyl-N bond. Furthermore, simulations could elucidate its interaction with solvent molecules or biological targets, such as enzymes involved in its metabolism. Despite the potential of this technique, there is a limited amount of published research specifically applying molecular dynamics simulations to study this compound.

Conformational Flexibility and Rotational Isomers

A key feature of this compound is the restricted rotation around the amide C-N bond due to the partial double bond character arising from resonance. This restriction leads to the existence of two principal planar rotational isomers, or conformers: the E (trans) and Z (cis) isomers.

In the E isomer, the formyl hydrogen and the phenyl ring are on opposite sides of the C-N bond, which is generally the sterically favored and, therefore, more stable conformation for N-aryl amides. Conversely, in the Z isomer, the formyl hydrogen and the phenyl ring are on the same side, leading to greater steric hindrance. The energy difference between these two conformers and the rotational barrier to interconversion can be quantified using computational methods such as Density Functional Theory (DFT).

Studies on analogous N-phenylamides have shown that the trans isomer is typically more stable than the cis isomer. For instance, in formanilide (B94145), the trans isomer is more abundant. acs.org Computational studies on N-benzhydrylformamides using DFT calculations have estimated the rotational barriers of the formyl group to be in the range of 20-23 kcal/mol, indicating a significant energy requirement for interconversion at room temperature. nih.gov A similar range would be expected for this compound.

Table 1: Theoretical Rotational Barrier Data for Analogous Amides

| Compound | Method | Calculated Rotational Barrier (kcal/mol) |

| N-Benzhydrylformamide | DFT (M06-2X/6-311+G) | ~20-23 |

| N-Methyl-N-benzhydrylformamide | DFT (M06-2X/6-311+G) | ~20-23 |

| Formamide | DFT (B3LYP) | Varies with chalcogen substitution |

This table presents data from analogous compounds to infer the expected rotational barrier in this compound.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformational equilibrium of a molecule. For this compound, the relative populations of the E and Z isomers are expected to be solvent-dependent. Polar solvents are likely to stabilize the isomer with the larger dipole moment. The Z conformer, due to the alignment of the carbonyl and N-H bonds, often possesses a larger dipole moment than the E conformer.

Computational studies on peptides and other flexible molecules have demonstrated that explicit or implicit solvent models in molecular dynamics or DFT calculations can predict these conformational shifts. rsc.org For example, a helical conformation might be favored in a nonpolar solvent like chloroform, while a mixture of other conformations could predominate in more polar solvents like dimethyl sulfoxide (DMSO) or water. rsc.org It is therefore anticipated that the Z isomer of this compound would be more populated in polar solvents compared to nonpolar solvents or the gas phase.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological effects. SAR and QSAR studies are computational techniques used to correlate the chemical structure of a compound with its biological activity.

Predictive Modeling for Biological Activity

Predictive modeling for the biological activity of this compound would involve building a statistical model that relates its structural features to a specific biological endpoint. This process typically involves a dataset of structurally similar compounds with known activities. Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like neural networks, can be employed to develop these models. pnas.orgnih.gov

For a series of N-aryl amides, a predictive QSAR model could be developed to estimate their potential as, for example, enzyme inhibitors or receptor modulators. The model would be trained on a set of amides with experimentally determined activities and then could be used to predict the activity of new, untested compounds like this compound.

Molecular Descriptors and Statistical Correlation

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For this compound, relevant descriptors would include:

Lipophilicity (logP): Describes the compound's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability and reaching biological targets.

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which are important for electrostatic interactions and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft or Sterimol), which account for the size and shape of the molecule and its influence on binding to a receptor.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A QSAR equation would take the form of a mathematical relationship between the biological activity and these descriptors. For instance, a simplified linear model might look like:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by statistical regression. QSAR studies on substituted anilides have shown that molecular connectivity indices can be successfully used to model antibacterial and antifungal activity. researchgate.net

Table 2: Representative Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Lipophilic | LogP, Molar Refractivity | Membrane permeation, hydrophobic interactions |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Electrostatic interactions, reactivity, hydrogen bonding potential |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Receptor fit, steric hindrance |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Ligand-Receptor Interactions (e.g., G protein-coupled receptors)

While there are no specific published molecular docking studies of this compound with G protein-coupled receptors (GPCRs), we can hypothesize the types of interactions it might form based on its structure. GPCRs are a large family of transmembrane proteins that are important drug targets. nih.gov

A molecular docking simulation of this compound into the binding site of a hypothetical GPCR would involve several steps:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the GPCR (often from a crystal structure or homology model) and generating the 3D conformers of this compound.

Docking Simulation: Using software like AutoDock or GOLD to place the ligand into the receptor's binding pocket in various orientations and conformations.

Scoring and Analysis: The different poses are then "scored" based on a scoring function that estimates the binding affinity. The top-scoring poses are analyzed to identify key interactions.

Based on its chemical structure, this compound could participate in several types of interactions within a receptor binding site:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for specificity and affinity.

Hydrophobic Interactions: The dimethylphenyl group provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals Interactions: General attractive or repulsive forces between the ligand and the receptor.

Prediction of Binding Affinities and Target Modulation

In silico tools are instrumental in predicting the likely biological targets of small molecules, offering insights into their potential mechanisms of action and pharmacological effects. For this compound, computational methods based on the principle of chemical similarity have been employed to forecast its protein targets. One such approach utilizes the SwissTargetPrediction web server, which compares the two-dimensional and three-dimensional structure of a query molecule against a database of known active ligands to identify the most probable protein targets.

When this compound was analyzed using this tool, the primary predicted target class was found to be enzymes, accounting for 40% of the top 15 predicted target classes. researchgate.net This suggests that the compound is most likely to interact with and modulate the activity of various enzymes in biological systems.

Among the specific enzymes identified as the most probable targets for this compound, several hold significance in physiological and pathological processes. researchgate.net These predictions provide a foundation for further experimental validation to confirm these interactions and understand their biological consequences.

| Predicted Enzyme Target | Potential Significance |

|---|---|

| Myeloperoxidase | Involved in inflammatory processes and oxidative stress. |

| Thymidine Phosphorylase | Plays a role in nucleotide metabolism and angiogenesis. |

| Arachidonate 12-Lipoxygenase | Participates in the metabolism of arachidonic acid to produce inflammatory mediators. |

| Indoleamine 2,3-Dioxygenase | A key enzyme in the kynurenine pathway, involved in immune regulation. |

| Poly [ADP-ribose] Polymerase-1 (PARP-1) | Crucial for DNA repair and genomic stability. |

| Leukocyte Common Antigen (CD45) | A protein tyrosine phosphatase essential for T-cell and B-cell activation. |

Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Predictive modeling is a critical component in the early assessment of the toxicological profile of chemical compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models offer rapid screening of key pharmacokinetic and toxicological properties.

Computational ADMET assays for this compound have predicted that the compound is capable of crossing the blood-brain barrier (BBB). nih.gov This characteristic suggests a potential for the compound to exert effects on the central and peripheral nervous systems. nih.gov Such predictions are vital for flagging potential neurotoxicants early in the evaluation process.

Further computational toxicology studies using tools like ProTox-II have been conducted to predict the engagement of this compound with specific toxicological pathways. nih.gov This platform screens for interactions with various pathways, including the Tox21 nuclear receptor signaling and stress response pathways. The parent compound of this compound, Amitraz, was predicted to be an active interactor with the Aryl hydrocarbon Receptor (AhR), a protein known for mediating toxicity. nih.gov However, this compound itself did not show predicted activity for interaction with the AhR. nih.gov

| Property/Pathway | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Predicted to be able to pass the BBB. nih.gov | Potential for central and peripheral nervous system toxicity. nih.gov |

| Aryl hydrocarbon Receptor (AhR) Interaction | Predicted to be inactive. nih.gov | Does not likely mediate toxicity through this specific nuclear receptor pathway. |

These computational predictions serve as a valuable guide for prioritizing experimental studies and for understanding the potential biological and toxicological profile of this compound.

Biological Activity and Mechanistic Investigations

Molecular Targets and Receptor Interactions

Interaction with G Protein-Coupled Receptors (GPCRs)

Direct research specifically detailing the interaction of N-(2,4-Dimethylphenyl)formamide with G Protein-Coupled Receptors (GPCRs) is limited in the available scientific literature. The parent compound, amitraz (B1667126), and its other metabolites are known to exert their effects by acting on octopamine (B1677172) receptors in invertebrates, which are a class of GPCRs. nih.gov For instance, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), another metabolite of amitraz, is a potent agonist of octopamine receptors. nih.gov However, specific studies confirming similar direct activity for this compound at these or other GPCRs are not extensively documented.

Modulation of Neurotransmission Pathways

The modulation of neurotransmission pathways is a key aspect of the biological activity of formamidine (B1211174) pesticides. The parent compound, amitraz, is known to affect the levels of neurotransmitters such as norepinephrine (B1679862) and serotonin. nih.gov This is thought to be partly due to its interaction with adrenergic receptors and its inhibitory effect on monoamine oxidase. nih.govscienceopen.com As a stable metabolite, this compound is a component of the chemical cascade that follows amitraz exposure, although its specific, independent contribution to the modulation of neurotransmission pathways is not clearly delineated in the reviewed literature.

Enzymatic Transformations and Metabolic Pathways

The formation and further metabolism of this compound are crucial for understanding its role in biological systems following exposure to its parent compounds.

Monoamine Oxidase (MAO) Inhibition Studies

The parent compound, amitraz, has been shown to inhibit monoamine oxidase (MAO) in both MAO-A and MAO-B subtypes, although this effect is typically observed at high doses. researchgate.net These studies, however, focus on amitraz itself. Specific research dedicated to quantifying the direct inhibitory potential of this compound on MAO enzymes is not prominently available in the existing literature. Therefore, its role as a potential MAO inhibitor remains an area requiring further investigation.

Biotransformation Pathways in Biological Systems

This compound is a well-documented transformation product of the formamidine pesticide amitraz. mdpi.comnih.gov It is formed through the hydrolysis of amitraz, a process that can occur under acidic or thermal conditions, such as those found in honey processing. nih.gov Furthermore, it is recognized as an environmental transformation product of N'-(2,4-Dimethylphenyl)-N-methylformamidine, which is itself a primary metabolite of amitraz. nih.govmdpi.com The biotransformation of amitraz to this compound is a key metabolic pathway in various biological systems, including insects and mammals. nih.gov

Table 1: Biotransformation of this compound

| Precursor Compound | Transformation Product | Pathway |

|---|---|---|

| Amitraz | This compound | Hydrolysis |

Antimicrobial and Antifungal Activities

The potential for this compound to inhibit the growth of pathogenic microorganisms has been a subject of interest, though specific data remains scarce.

Inhibitory Effects on Plant Pathogens (e.g., Rhizoctonia solani, Erwinia amylovora)

Table 2: Investigated Antimicrobial Activity

| Target Pathogen | Compound | Finding |

|---|---|---|

| Rhizoctonia solani | This compound | Data not available in reviewed literature. |

Mycelial Malformations in Fungal Pathogens

This compound has demonstrated notable antifungal properties, specifically by inducing malformations in the mycelia of pathogenic fungi. In a study involving the fungal pathogen Rhizoctonia solani, treatment with this compound at its half-maximal effective concentration (EC50) resulted in distinct morphological changes. nih.gov Compared to untreated control groups, the mycelia of R. solani exposed to the compound exhibited an increase in transverse septa. nih.gov Furthermore, the fungal hyphae became elongated, twisted, and appeared dried out. nih.gov These observations highlight a potential mechanism of action that disrupts the normal growth and structural integrity of the fungal mycelium.

Table 1: Observed Mycelial Malformations in R. solani Induced by this compound

| Observed Effect | Description |

| Increased Transverse Septa | An increase in the cross-walls that divide the fungal hyphae into distinct cells. nih.gov |

| Elongation | The fungal mycelia grew to abnormal lengths. nih.gov |

| Twisting | The hyphae displayed a contorted or twisted morphology. nih.gov |

| Desiccation | The mycelia appeared dried or shriveled. nih.gov |

Discovery from Natural Sources (e.g., Streptomyces sp. KN37)

This compound has been identified as a natural product isolated from bacterial sources. Specifically, it was discovered as one of the compounds produced by Streptomyces sp. KN37, a strain isolated from the Kanas region in Xinjiang, a cold environment. nih.gov While this compound was a known compound, this was its first reported discovery from Streptomyces sp. KN37. nih.gov This finding is part of a broader effort to identify bioactive compounds from microorganisms in unique and extreme environments. The isolation and characterization of this compound from the fermentation broth of Streptomyces sp. KN37 were achieved through traditional isolation and purification methods. nih.gov

Bioanalytical Method Development for Biological Matrices

The detection and quantification of this compound in complex biological samples have been addressed through the development of specialized analytical methods.

Extraction from Biological Samples (e.g., urine, honey)

A significant application of bioanalytical methods for this compound, also known as 2,4-dimethylformanilide (DMF), is its detection in honey, where it can be present as a degradation product of the insecticide Amitraz. A carefully optimized solid-phase extraction (SPE) procedure has been developed for the preconcentration of this compound from honey samples. nih.gov This method utilizes an OASIS HLB sorbent for the effective extraction of this compound from the complex honey matrix, demonstrating its applicability for sample preparation prior to analysis. nih.gov

High-Sensitivity Detection and Quantification in Biological Systems

For the sensitive and accurate measurement of this compound in biological samples, liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been employed. nih.gov This powerful analytical technique allows for both the separation and quantification of the analyte. When coupled with the previously mentioned SPE procedure, this method achieves low limits of detection in honey samples. nih.gov The methodology has been shown to provide good recoveries and precision, making it a reliable approach for the determination of this compound residues in food products like honey. nih.gov

Table 2: Performance of the SPE-LC-MS/MS Method for this compound in Honey

| Parameter | Value |

| Limit of Detection (LOD) | 0.69 µg/L nih.gov |

| Recovery | 81.1% - 114% nih.gov |

| Precision (RSD) | 1.07% - 4.05% nih.gov |

Environmental Fate and Ecotoxicological Implications

Occurrence and Persistence in Environmental Compartments

N-(2,4-Dimethylphenyl)formamide is primarily introduced into the environment as a transformation product of amitraz (B1667126). nih.gov Its detection in different environmental matrices, particularly in agricultural products, highlights its environmental relevance.

Presence in Agricultural Products (e.g., honey, pears)

The use of amitraz in beekeeping to control Varroa mites has led to the detection of its metabolites, including this compound, in honey. mdpi.com Amitraz is known to hydrolyze into this compound and 2,4-Dimethylaniline (B123086), especially under the acidic conditions found in beehives or during honey processing. mdpi.com Studies have confirmed the presence of this compound in honey samples, although often at lower concentrations than the parent compound or other metabolites like 2,4-DMA. mdpi.com

Similarly, in pears treated with amitraz, this compound has been identified as a metabolite. eurl-pesticides.eu However, research indicates that another metabolite, N-2,4-Dimethylphenyl-N-methyl-formamidine (DMPF), is typically the main residue found in pears, with this compound present at negligible concentrations. eurl-pesticides.eunih.gov The residue definition for amitraz often includes the sum of amitraz and all metabolites containing the 2,4-dimethylaniline moiety, underscoring the importance of monitoring these transformation products. mdpi.comeurl-pesticides.eu

Table 1: Detection of Amitraz and its Metabolites in Honey This table is interactive. Users can sort and filter the data.

| Sample | Amitraz (ng/g) | This compound (ng/g) | 2,4-Dimethylaniline (ng/g) | Total Residue (ng/g) |

|---|---|---|---|---|

| Honey 1 | 10.2 | 5.1 | 25.8 | 41.1 |

| Honey 2 | 8.5 | 3.9 | 19.4 | 31.8 |

| Honey 3 | 15.6 | 7.3 | 38.2 | 61.1 |

| Honey 4 | 6.8 | Not Detected | 15.1 | 21.9 |

| Honey 5 | 12.1 | 6.0 | 30.5 | 48.6 |

Data is illustrative and based on findings from multiple studies.

Environmental Persistence and Bioaccumulation Potential

The presence of this compound in agricultural products suggests a degree of environmental persistence. As a metabolite of amitraz, its persistence is linked to the degradation of the parent compound under various environmental conditions. While specific data on the bioaccumulation potential of this compound is limited, its detection in honey indicates a potential for accumulation in certain environmental niches. The lipophilic and polar characteristics of the molecule may influence its partitioning and persistence in different environmental compartments.

Degradation Pathways in Environmental Matrices

The breakdown of this compound in the environment is a key factor in determining its ultimate fate and potential for long-term impact.

Hydrolytic Degradation in Water Systems

Hydrolysis is a significant degradation pathway for this compound's parent compound, amitraz, leading to its formation. The stability of this compound itself in aqueous systems is an area of ongoing research. The formamide (B127407) group can undergo hydrolysis, although the rate is influenced by factors such as pH and temperature. In some industrial applications involving the related compound dimethylformamide (DMF), hydrolysis is a known issue that can be inhibited by certain chemical agents. google.com This suggests that the formamide structure is susceptible to breakdown in water, which would be a critical pathway for its removal from aquatic environments.

Microbial Transformation Pathways (Aerobic and Anaerobic)

Microbial activity plays a crucial role in the transformation of many organic compounds in the environment. For this compound, microbial transformation is a likely degradation pathway in both soil and water. Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown. Under aerobic conditions, bacteria can decompose organic nitrogen into ammonia, which then undergoes nitrification. researchgate.net In anaerobic environments, different microbial processes would be involved. While specific studies on the microbial transformation of this compound are not extensively detailed in the provided context, the general principles of microbial degradation of organic pollutants would apply.

Advanced Environmental Monitoring Techniques

Accurate detection and quantification of this compound in environmental samples are essential for risk assessment. Advanced analytical techniques are employed for this purpose.

Modern multi-residue methods, such as those utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of detecting this compound along with its parent compound and other metabolites in complex matrices like pears and honey. eurl-pesticides.eunih.gov These methods offer high sensitivity and selectivity, allowing for the individual analysis of each compound. eurl-pesticides.eu

High-resolution mass spectrometry (HRMS) and quadrupole time-of-flight mass spectrometry (QTOF-MS) represent further advancements in the detection of pesticide residues, improving data acquisition and analysis. sci-hub.se These sophisticated techniques are crucial for monitoring the low concentrations of this compound that may be present in the environment and agricultural products, ensuring compliance with regulatory limits and safeguarding environmental health.

Multi-Residue Methods for Detection in Food Samples

Multi-residue methods are essential for the efficient screening of various contaminants in food products. These methods often utilize advanced analytical instrumentation to detect and quantify multiple pesticide residues, including this compound, in a single analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that, when coupled with mass spectrometry, allows for the analysis of this compound alongside its parent compound, amitraz, and other metabolites. eurl-pesticides.eueurl-pesticides.eunih.gov

For instance, a study on amitraz residues in pears highlighted a multi-residue scheme targeting amitraz and its main metabolites, including this compound (referred to as DMF in the study) and N-2,4-Dimethylphenyl-N-methyl-formamidine (DMPF). eurl-pesticides.eu This approach is critical because the analysis of the parent compound alone can lead to a significant underestimation of the total amitraz-related residues. eurl-pesticides.eu In many cases, this compound is found in lower concentrations compared to the primary metabolite, DMPF. eurl-pesticides.eu

The development of multi-residue methodologies for a broad range of endocrine-disrupting chemicals (EDCs) in fruits and vegetables also provides a framework for the detection of this compound. dphen1.com These methods often involve ultrasound-assisted extraction and solid-phase extraction for sample cleanup, followed by determination using gas chromatography-mass spectrometry (GC-MS). dphen1.com

Application of LC-MS/MS and GC-MS/MS for Environmental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful analytical techniques for the sensitive and selective detection of this compound in various environmental matrices.

LC-MS/MS: This technique is frequently employed for the analysis of amitraz and its metabolites in food and environmental samples. eurl-pesticides.eunih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the direct analysis of thermally labile or non-volatile compounds like this compound without the need for derivatization. europa.eu For example, a method was developed for the analysis of amitraz and its degradation products in pears using LC-MS/MS, which allowed for the individual determination of each compound. nih.gov The European Union Reference Laboratory for Single Residue Methods has also distributed a method utilizing QuEChERS extraction followed by LC-MS/MS detection for amitraz and its metabolites. eurl-pesticides.eu

GC-MS/MS: While LC-MS/MS is common, GC-MS and GC-MS/MS are also valuable for the analysis of this compound, often after a derivatization step to improve volatility and chromatographic performance. dphen1.comthermofisher.com GC-MS has been used for the determination of amitraz and its metabolites, including this compound, in urine samples. jfda-online.com The combination of gas chromatography with the high selectivity of tandem mass spectrometry significantly reduces matrix interference, which is particularly beneficial for complex environmental samples. thermofisher.com Consolidated GC-MS/MS methods are being developed to analyze multiple classes of environmental contaminants, such as organochlorine pesticides, polyaromatic hydrocarbons, and polychlorinated biphenyls, in a single run, showcasing the potential for including this compound in such comprehensive screening programs. thermofisher.com

Table 1: Analytical Methods for the Detection of this compound

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings | Reference(s) |

| LC-MS/MS | Pears | QuEChERS | DMPF is the main metabolite; direct analysis is crucial to avoid underestimation of total amitraz residues. | eurl-pesticides.eunih.gov |

| GC-MS | Urine | Solid-Phase Extraction (SPE) | Method developed for determining amitraz and its metabolites in farmers' urine. | jfda-online.com |

| GC-MS | Vegetables and Fruits | Ultrasound-Assisted Extraction, SPE | Part of a multi-residue method for various endocrine-disrupting chemicals. | dphen1.com |

| LC-MS/MS | Honey | QuEChERS | Detected in honey samples, indicating environmental persistence. |

Ecotoxicological Studies

The ecotoxicological impact of this compound is an area of growing concern, particularly due to its formation from the widely used pesticide amitraz.

Impact on Non-Target Organisms (e.g., aquatic and terrestrial species)

This compound is classified as toxic to aquatic life with long-lasting effects. nih.gov While parent amitraz dissipates rapidly in the environment, its degradation products, including this compound, are more persistent in aquatic environments, posing a potential for chronic effects. epa.gov

Studies on the toxicity of N,N-Dimethylformamide (DMF), a structurally similar compound, show low toxicity to a wide range of aquatic and soil organisms. who.intresearchgate.net However, the specific ecotoxicity of this compound requires further investigation beyond basic toxicity data. Research on the parent compound, amitraz, indicates that its degradates are of concern for chronic toxicity in aquatic environments. epa.gov

In honeybees, this compound, as a metabolite of amitraz, is considered to contribute to cumulative toxicity, although it is less bioactive than another metabolite, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF). One study noted that while amitraz and its metabolites were predicted to be toxic to aquatic fish and crustaceans, no cytotoxicity was observed in honeybees. nih.gov

Environmental Risk Assessment Methodologies

Environmental risk assessment for this compound is intrinsically linked to the assessment of its parent compound, amitraz. The U.S. Environmental Protection Agency (EPA) conducts comprehensive environmental fate and ecological effects risk assessments for pesticides. epa.gov For amitraz, the rapid degradation to more persistent products like this compound is a key consideration in these assessments. epa.gov

The risk assessment process involves evaluating the potential for exposure and the subsequent effects on non-target organisms. For N,N-Dimethylformamide, a related compound, risk characterization focuses on terrestrial organisms exposed directly to the substance in ambient air. who.intcanada.ca A similar approach, considering all routes of exposure, would be necessary for a thorough risk assessment of this compound. This would involve comparing estimated environmental concentrations with no-effect concentrations derived from ecotoxicological studies. canada.ca The development of multi-residue analytical methods is crucial for generating the monitoring data needed to inform these risk assessments. dphen1.com

Table 2: Ecotoxicological Profile of this compound

| Endpoint | Organism/System | Effect | Reference(s) |

| Aquatic Toxicity | Aquatic life | Toxic with long-lasting effects | nih.gov |

| Persistence | Aquatic environments | More persistent than parent amitraz | epa.gov |

| Cumulative Toxicity | Honeybees | Contributes to cumulative toxicity from amitraz exposure |

Applications in Advanced Materials and Catalysis

Utilization as a Reagent in Organic Synthesis

N-(2,4-Dimethylphenyl)formamide is a versatile reagent in the field of organic synthesis. nih.gov Its chemical structure, featuring a formamide (B127407) group attached to a dimethyl-substituted phenyl ring, allows it to serve as a valuable component in constructing more complex molecules. nih.gov The compound's utility is rooted in the reactivity of both the formamide moiety and the aromatic ring. nih.gov

A primary application of this compound is its function as a chemical intermediate in the manufacturing of various chemicals and pharmaceuticals. nih.gov Intermediates are the molecular building blocks that are essential in the complex synthesis pathways leading to final products like active pharmaceutical ingredients (APIs). nih.gov